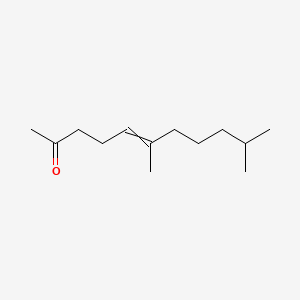

6,10-Dimethyl-5-undecen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,10-Dimethyl-5-undecen-2-one is a useful research compound. Its molecular formula is C13H24O and its molecular weight is 196.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6,10-Dimethyl-5-undecen-2-one, also known as 6,10-dimethyl-5,9-undecadien-2-one, is a ketone with the molecular formula C₁₃H₂₂O and a molecular weight of approximately 194.31 g/mol. This compound is characterized by its long carbon chain and unsaturation at specific positions, contributing to its floral and fruity aroma, often likened to rose and green notes. Its unique properties make it valuable in various applications, particularly in the fragrance industry. This article explores the biological activities associated with this compound, including antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a carbonyl group and features a long aliphatic chain. The presence of double bonds in the carbon chain enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.31 g/mol |

| Odor Characteristic | Floral, fruity |

| Applications | Fragrance industry |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains and fungi. The following table summarizes key findings from research on its antimicrobial effects:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal activity |

Case Study : A study conducted on the biotransformation of monoterpenoids reported that this compound exhibited notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Toxicological Profile

The toxicity of this compound has been evaluated using various bioassays. For instance, studies involving Artemia salina (brine shrimp) have been utilized to assess its lethality, providing insights into its safety profile for potential therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One notable approach involves the cross aldol condensation of isovaleraldehyde and acetone, followed by subsequent reactions to yield the desired compound. This synthetic route not only provides the compound but also allows for the production of related analogues that may possess similar or enhanced biological activities.

Eigenschaften

CAS-Nummer |

689-66-7 |

|---|---|

Molekularformel |

C13H24O |

Molekulargewicht |

196.33 g/mol |

IUPAC-Name |

(E)-6,10-dimethylundec-5-en-2-one |

InChI |

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h9,11H,5-8,10H2,1-4H3/b12-9+ |

InChI-Schlüssel |

COFFUYZBRGBAQS-FMIVXFBMSA-N |

Isomerische SMILES |

CC(C)CCC/C(=C/CCC(=O)C)/C |

Kanonische SMILES |

CC(C)CCCC(=CCCC(=O)C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.